molecular formula C40H26O2 B133142 (R)-Vapol CAS No. 147702-16-7

(R)-Vapol

Cat. No.: B133142
CAS No.: 147702-16-7
M. Wt: 538.6 g/mol
InChI Key: UFYXKDMLGBKHIC-UHFFFAOYSA-N
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Description

®-Vapol, also known as ®-1,1’-Bi-2-naphthol, is a chiral ligand commonly used in asymmetric synthesis. It is derived from binaphthol and is known for its ability to induce chirality in various chemical reactions. The compound is particularly valuable in the field of organic chemistry for its role in enantioselective catalysis, where it helps to produce one enantiomer preferentially over the other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Vapol typically involves the resolution of racemic 1,1’-bi-2-naphthol. One common method is the use of chiral acids, such as tartaric acid, to separate the enantiomers. The process involves the formation of diastereomeric salts, which can be separated by crystallization. The desired ®-enantiomer is then recovered by neutralization.

Industrial Production Methods

In industrial settings, the production of ®-Vapol may involve more efficient and scalable methods. One approach is the use of chiral chromatography, which allows for the separation of enantiomers on a large scale. Another method is asymmetric synthesis, where chiral catalysts are used to produce ®-Vapol directly from achiral starting materials.

Chemical Reactions Analysis

Types of Reactions

®-Vapol undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones are the major products.

    Reduction: Dihydroxy derivatives are formed.

    Substitution: Various substituted naphthols are produced depending on the electrophile used.

Scientific Research Applications

®-Vapol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, particularly in the production of enantiomerically pure compounds.

    Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which ®-Vapol exerts its effects is primarily through its ability to induce chirality in chemical reactions. It acts as a chiral ligand, coordinating with metal catalysts to form chiral complexes. These complexes then facilitate enantioselective reactions, where one enantiomer is produced preferentially. The molecular targets and pathways involved include the formation of chiral transition states and intermediates, which lead to the selective formation of one enantiomer over the other.

Comparison with Similar Compounds

Similar Compounds

    (S)-Vapol: The enantiomer of ®-Vapol, used in similar applications but induces the opposite chirality.

    BINAP: Another chiral ligand derived from binaphthol, widely used in asymmetric synthesis.

    TADDOL: A chiral diol used in enantioselective catalysis.

Uniqueness

®-Vapol is unique in its high enantioselectivity and its ability to form stable chiral complexes with a variety of metal catalysts. Its structure allows for effective coordination with metals, making it a versatile and valuable ligand in asymmetric synthesis. Compared to other chiral ligands, ®-Vapol offers a balance of stability, reactivity, and selectivity, making it a preferred choice in many enantioselective reactions.

Properties

IUPAC Name

3-(4-hydroxy-2-phenylphenanthren-3-yl)-2-phenylphenanthren-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26O2/c41-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)42/h1-24,41-42H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYXKDMLGBKHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C3C(=C2)C=CC4=CC=CC=C43)O)C5=C(C=C6C=CC7=CC=CC=C7C6=C5O)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147702-16-7, 147702-15-6
Record name (3R)-2,2′-Diphenyl[3,3′-biphenanthrene]-4,4′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147702-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-2,2′-Diphenyl-3,3′-biphenanthrene-4,4′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147702-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 147702-16-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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